molecular formula C19H25ClN2OS B4309963 N-(1-ADAMANTYL)-N'-[2-(2-CHLOROPHENOXY)ETHYL]THIOUREA

N-(1-ADAMANTYL)-N'-[2-(2-CHLOROPHENOXY)ETHYL]THIOUREA

Cat. No.: B4309963
M. Wt: 364.9 g/mol
InChI Key: IAQWOHIQLGXUSQ-UHFFFAOYSA-N
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Description

N-1-adamantyl-N’-[2-(2-chlorophenoxy)ethyl]thiourea is a synthetic organic compound characterized by the presence of an adamantyl group, a chlorophenoxyethyl group, and a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-1-adamantyl-N’-[2-(2-chlorophenoxy)ethyl]thiourea typically involves the reaction of 1-adamantylamine with 2-(2-chlorophenoxy)ethyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or chloroform, under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-1-adamantyl-N’-[2-(2-chlorophenoxy)ethyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-1-adamantyl-N’-[2-(2-chlorophenoxy)ethyl]thiourea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antiviral and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of antiviral drugs.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-1-adamantyl-N’-[2-(2-chlorophenoxy)ethyl]thiourea is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its adamantyl and thiourea moieties. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-1-adamantyl-N’-[2-(2-chlorophenoxy)ethyl]urea: Similar structure but with a urea moiety instead of thiourea.

    N-1-adamantyl-N’-[2-(2-bromophenoxy)ethyl]thiourea: Similar structure but with a bromophenoxy group instead of chlorophenoxy.

    N-1-adamantyl-N’-[2-(2-fluorophenoxy)ethyl]thiourea: Similar structure but with a fluorophenoxy group instead of chlorophenoxy.

Uniqueness

N-1-adamantyl-N’-[2-(2-chlorophenoxy)ethyl]thiourea is unique due to the presence of the chlorophenoxy group, which can influence its reactivity and biological activity. The adamantyl group provides steric bulk and rigidity, which can enhance the compound’s stability and interaction with molecular targets .

Properties

IUPAC Name

1-(1-adamantyl)-3-[2-(2-chlorophenoxy)ethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25ClN2OS/c20-16-3-1-2-4-17(16)23-6-5-21-18(24)22-19-10-13-7-14(11-19)9-15(8-13)12-19/h1-4,13-15H,5-12H2,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAQWOHIQLGXUSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=S)NCCOC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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